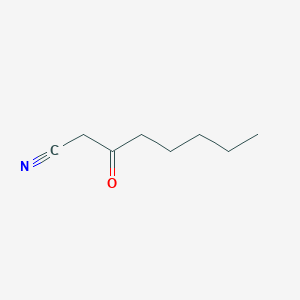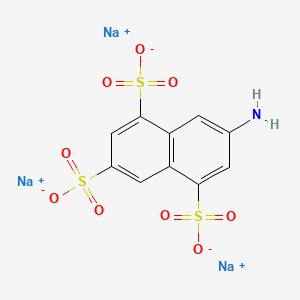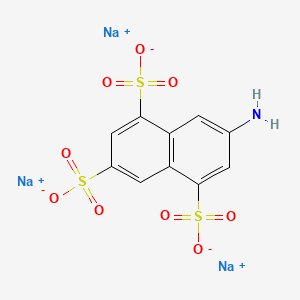![molecular formula C42H40N14Na6O22S6 B14469542 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt CAS No. 67906-33-6](/img/structure/B14469542.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt involves multiple stepsThe final product is obtained by neutralizing the acidic groups with sodium hydroxide to form the hexasodium salt .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine rings. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. .
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes .
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The sulfonic acid groups can form strong ionic bonds with metal ions, while the triazine rings can participate in nucleophilic substitution reactions. These interactions enable the compound to act as a catalyst or intermediate in various chemical processes .
Comparison with Similar Compounds
Similar compounds include:
Benzene-1,4-disulfonic acid: A simpler compound with two sulfonic acid groups.
2-Amino-1,4-benzenedisulfonic acid: Contains an amino group in addition to the sulfonic acid groups.
4-Formylbenzene-1,3-disulfonic acid: Contains a formyl group along with the sulfonic acid groups. Compared to these compounds, 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt is more complex and functionalized, making it suitable for a wider range of applications
Properties
CAS No. |
67906-33-6 |
|---|---|
Molecular Formula |
C42H40N14Na6O22S6 |
Molecular Weight |
1423.2 g/mol |
IUPAC Name |
hexasodium;2-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-[4-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C42H46N14O22S6.6Na/c43-35(59)11-13-55(15-17-57)41-51-37(49-39(53-41)47-29-21-27(79(61,62)63)7-9-31(29)81(67,68)69)45-25-5-3-23(33(19-25)83(73,74)75)1-2-24-4-6-26(20-34(24)84(76,77)78)46-38-50-40(54-42(52-38)56(16-18-58)14-12-36(44)60)48-30-22-28(80(64,65)66)8-10-32(30)82(70,71)72;;;;;;/h1-10,19-22,57-58H,11-18H2,(H2,43,59)(H2,44,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6 |
InChI Key |
CIWXATOWCSNXPR-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCC(=O)N)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)







![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
